6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester

Description

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester is a synthetic chromene derivative characterized by a bicyclic core structure with chlorine substituents at positions 6 and 8, and an ethyl ester group at position 3. Chromenes (benzopyrans) are heterocyclic compounds of significant pharmacological interest due to their structural versatility and bioactivity . The ethyl ester derivative is expected to exhibit enhanced lipophilicity compared to the carboxylic acid, influencing solubility and biological interactions.

Properties

IUPAC Name |

ethyl 6,8-dichloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSVJTTYAKYOSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696226 | |

| Record name | Ethyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-99-5 | |

| Record name | Ethyl 6,8-dichloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromene backbone with two chlorine substituents at positions 6 and 8, which are known to enhance its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of chromenes, including this compound, exhibit notable antimicrobial properties. A study evaluated various analogs against bacterial strains such as Staphylococcus aureus and found that certain compounds displayed significant inhibition rates, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

The compound has been recognized for its anti-inflammatory properties. It serves as an intermediate in the synthesis of pharmaceuticals aimed at reducing inflammation. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

3. Antioxidant Activity

Antioxidant assays have shown that this compound possesses the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for developing treatments for conditions associated with oxidative damage.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its capacity to inhibit enzymes involved in inflammatory pathways, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which are critical in the synthesis of pro-inflammatory mediators .

- Receptor Binding : It interacts with various receptors that mediate cellular responses to inflammation and oxidative stress. This interaction can modulate signaling pathways that lead to reduced inflammation and enhanced cellular protection .

Case Studies

A series of studies have evaluated the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Potency : A study involving the disc diffusion method revealed that this compound exhibited significant antibacterial activity against multiple strains, with maximum inhibition rates observed at specific concentrations .

- Anti-inflammatory Research : In a controlled experiment, the compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples.

Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : As an intermediate for synthesizing anti-inflammatory and analgesic drugs.

- Agricultural Chemicals : Its efficacy as a herbicide or fungicide could enhance crop protection strategies.

- Material Science : Potential use in creating durable materials resistant to environmental degradation.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. The following table summarizes its reactivity:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or oxidized derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts ester to alcohol or reduced forms | Lithium aluminum hydride, sodium borohydride |

| Substitution | Halogen substitution with nucleophiles | Amines, thiols under basic conditions |

Potential Therapeutic Applications

Research has indicated that 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester exhibits several biological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially modulating pathways related to inflammation.

- Anticancer Properties : Similar chromene derivatives have shown anticancer effects. The compound is hypothesized to induce apoptosis in cancer cells or inhibit their proliferation.

- Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, indicating potential use in developing antimicrobial agents.

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anti-inflammatory Effects : A recent study evaluated the compound's ability to reduce inflammation in vitro. Results showed a significant decrease in pro-inflammatory markers compared to control groups.

- Anticancer Research : In vitro assays demonstrated that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis, suggesting its potential as a lead compound in cancer therapy.

- Antimicrobial Testing : Various tests against bacterial and fungal strains revealed that the compound exhibited notable antimicrobial activity, making it a candidate for further development in pharmaceuticals.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 6,8-dichloro-2H-chromene-3-carboxylic acid. This reaction is critical for accessing the free carboxylic acid, which serves as an intermediate for further derivatization (e.g., anhydride or amide formation) .

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acidic hydrolysis | HCl/H₂O, reflux | Carboxylic acid |

| Basic hydrolysis | NaOH/EtOH, 60°C | Carboxylate salt |

Nucleophilic Substitution at Chlorine Centers

The electron-withdrawing ester group activates the aromatic ring, facilitating nucleophilic substitution at the 6- and 8-chlorine positions. Amines, alkoxides, or thiols can displace chlorine under controlled conditions .

Example Reaction:

6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester + morpholine → 6-morpholino-8-chloro derivative

Key Conditions:

-

Solvent: DMF or DMSO

-

Temperature: 80–100°C

-

Catalysts: CuI or Pd(PPh₃)₄ for cross-coupling reactions

Reduction of the Ester Group

The ethyl ester can be reduced to a primary alcohol using strong reducing agents. This transformation modifies the compound’s polarity and reactivity.

Reduction Pathways:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C→RT | 3-(Hydroxymethyl)-6,8-dichloro-2H-chromene |

| DIBAL-H | Toluene, –78°C | Partial reduction to aldehyde (theoretical) |

Ring-Opening Reactions

The chromene ring undergoes nucleophilic ring-opening at the α,β-unsaturated ester system. For example, hydrazine derivatives attack the lactone-like structure, leading to open-chain products .

Mechanistic Insight:

-

Step 1: Nucleophilic attack at the β-position of the chromene ring.

-

Step 2: Ring opening generates a hydrazide intermediate.

-

Step 3: Rearrangement or cyclization forms final products (e.g., salicylaldehyde derivatives) .

Decarboxylation and Functionalization

While direct decarboxylation of the ethyl ester is less common, hydrolysis to the carboxylic acid followed by CDI-mediated activation enables anhydride formation. Subsequent reactions with amines yield amides .

Experimental Protocol:

-

Hydrolysis to carboxylic acid (NaOH/EtOH).

-

Activation with CDI (1,1′-carbonyldiimidazole) in anisole.

-

Reaction with DABCO (1,4-diazabicyclo[2.2.2]octane) for hydrodecarboxylation .

Comparative Reactivity of Chromene Derivatives

The ethyl ester’s reactivity differs from analogs due to electronic and steric effects:

| Compound | Key Feature | Reactivity Profile |

|---|---|---|

| 6,8-Dichloro-2H-chromene-3-carboxylic acid | Free –COOH group | Forms anhydrides/amides |

| 6,8-Dichloro-2H-chromen-2-one | Lactone structure | Prone to nucleophilic attack at carbonyl |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | Keto-ester | Enhanced electrophilicity at C-2 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 6,8-dichloro-2H-chromene-3-carboxylic acid ethyl ester with analogous compounds:

Key Observations :

- Chlorination Impact: The dichloro substitution in the target compound increases molecular weight and steric bulk compared to mono-chloro analogs (e.g., 6-Chloro-2H-chromene-3-carboxylic acid). This may enhance electron-withdrawing effects, altering reactivity and stability.

- Ester vs.

Comparison with Functionally Similar Ethyl Esters

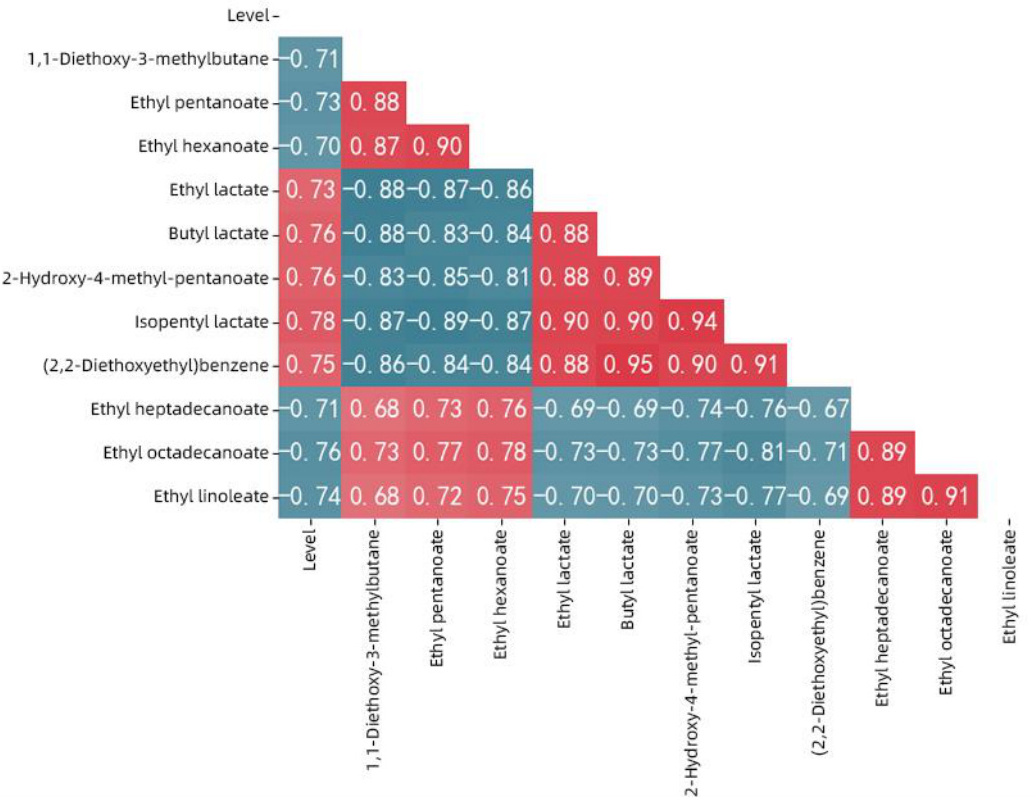

Ethyl esters of carboxylic acids are common in organic synthesis and materials science. The table below contrasts the target compound with other ethyl esters:

Functional Insights :

- Thermal Stability : Ethyl esters in (e.g., propionic acid ethyl ester) influence electrochemical cell stability at 60°C, suggesting that the target compound’s thermal behavior could be relevant in high-temperature applications .

Preparation Methods

Chlorination of 2H-chromene-3-carboxylic Acid Ethyl Ester

- Starting Material: Ethyl 2H-chromene-3-carboxylate or its derivatives.

- Chlorination Reagents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or other chlorinating agents.

- Reaction Conditions:

- Controlled temperature (often 0 to 85 °C) to ensure selective substitution at positions 6 and 8.

- Use of organic solvents such as dichloroethane or chloroform.

- Acid-binding agents like N,N-dimethylbenzylamine can be employed to improve yield and reduce by-products.

- Mechanism: Electrophilic aromatic substitution targeting activated positions on the chromene ring.

- Outcome: Formation of 6,8-dichloro substitution pattern with high regioselectivity.

Esterification (if starting from acid)

- Method: Fischer esterification using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions.

- Alternative: Direct use of ethyl esters as starting materials to avoid this step.

Industrial-Scale Preparation Example (Adapted from Related Compound Preparation)

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | 6-hydroxy-8-chloro derivative + SOCl2 + N,N-dimethylbenzylamine | Acid-binding agent improves yield (~95%) and reduces waste. |

| Temperature Control | Initial -5 °C drip addition; hold at 85 °C for 30 min | Ensures complete reaction and minimizes side reactions. |

| Work-up | Add water, separate organic layer, vacuum distillation | Purifies product; vacuum distillation at 172-176 °C, 5 mmHg |

| Recycling | Alkali treatment to recover N,N-dimethylbenzylamine | Cost-effective and environmentally friendly. |

Note: This example is based on the preparation of a structurally related compound, ethyl 6,8-dichlorocaprylate, which shares similar chlorination and purification principles with this compound.

Purification and Characterization

-

- Recrystallization from ethanol/water mixtures or chromatographic separation using silica gel with dichloromethane/methanol mixtures (9:1).

- Vacuum distillation if applicable for volatile intermediates.

-

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR to confirm substitution pattern and ester group.

- HPLC: Using C18 columns with acetonitrile and trifluoroacetic acid mobile phases to assess purity (>95%).

- Mass Spectrometry: High-resolution MS to confirm molecular weight (m/z 273.11 for molecular ion).

- Melting Point and Boiling Point: To verify compound identity and purity.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Chlorination reagent | Thionyl chloride, PCl5 | SOCl2 preferred for cleaner reaction |

| Acid-binding agent | N,N-dimethylbenzylamine (0.1–0.4 mol) | Enhances yield, reduces nitrogenous waste |

| Solvent | Dichloroethane, chloroform | Solvent to substrate ratio 1–3:1 (wt) |

| Reaction temperature | -5 °C (addition) to 85 °C (holding) | Temperature control critical for selectivity |

| Reaction time | 30 minutes to 2 hours | Depends on scale and reagent concentration |

| Yield | ~90–95% | High yield achievable with optimized method |

| Purity | >95% | Confirmed by HPLC and NMR |

Research Findings and Notes

- Use of N,N-dimethylbenzylamine as acid-binding agent in chlorination significantly improves yield (~95%) compared to traditional pyridine (~88%) and reduces nitrogenous waste, making the process more environmentally friendly and cost-effective.

- Controlled temperature and reaction time are crucial to avoid over-chlorination or side reactions.

- Recycling of acid-binding agents and solvents is feasible, reducing production costs and environmental impact.

- Industrial-scale processes favor vacuum distillation for purification due to thermal sensitivity of the compound.

- The methodology is adaptable for structurally related chromene derivatives with different halogen substitution patterns.

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing 6,8-Dichloro-2H-chromene-3-carboxylic acid ethyl ester?

- The compound is synthesized via halogenation of chromene precursors. A common approach involves:

- Step 1 : Bromination or chlorination of the chromene core at positions 6 and 8 using halogenating agents (e.g., Cl₂ or N-chlorosuccinimide under controlled conditions) .

- Step 2 : Esterification of the carboxylic acid group at position 3 using ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) .

- Critical Note : Purity and yield depend on reaction temperature and stoichiometric ratios of halogenating agents. Impurities may arise from over-halogenation or incomplete esterification .

Q. How is the compound characterized analytically?

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH₃), δ 4.3–4.4 ppm (ester CH₂), and aromatic protons between δ 6.8–7.5 ppm confirm the chromene backbone .

- ¹³C-NMR : Signals for carbonyl carbons (C=O) appear at ~170 ppm, while chlorine-substituted carbons show distinct deshielding .

Q. What safety precautions are required during handling?

- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- Protective Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. Store in amber glass bottles at room temperature, sealed in dry conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

- Methodological Strategies :

- Catalytic Halogenation : Replace stoichiometric Cl₂ with catalytic N-chlorosuccinimide (NCS) to minimize side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .

- Purification : Use column chromatography with hexane/ethyl acetate (4:1) to isolate the product from dihalogenated byproducts .

Q. What structural modifications enhance biological activity in chromene derivatives?

- Key Findings :

- Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂) at position 5 increases anticancer activity by enhancing electrophilicity .

- Ester vs. Carboxylic Acid : The ethyl ester form improves cell membrane permeability compared to the free acid, as shown in in vitro assays using HeLa cells .

Q. How do computational models predict the compound’s reactivity and target interactions?

- Density Functional Theory (DFT) :

- The electron-deficient chromene core favors nucleophilic attack at position 3, critical for ester hydrolysis in biological systems .

- Molecular docking studies suggest affinity for kinase ATP-binding pockets (e.g., EGFR), validated by IC₅₀ values of ~5 µM in enzyme inhibition assays .

- Limitations : Solvation effects in aqueous environments may reduce predicted binding energies by 10–15% .

Q. What are the key challenges in validating in vitro to in vivo efficacy?

- Metabolic Stability : The ester group undergoes rapid hydrolysis in plasma (t₁/₂ < 30 minutes in rodent models), necessitating prodrug strategies .

- Toxicity Profiles : Dose-dependent hepatotoxicity (ALT/AST elevation at >50 mg/kg) observed in preclinical studies requires structural optimization .

Data Contradiction Analysis

Q. Why do different sources report varying CAS numbers and molecular formulas?

- Root Cause : Structural isomers and oxidation states. For example:

- CAS 83823-07-8 : Non-oxo form (C₁₀H₆Cl₂O₃, MW 245.06) .

- CAS 2199-86-2 : 2-oxo derivative (C₁₀H₄Cl₂O₄, MW 259.04) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.